DC260126
DC260126
DC260126 is a free fatty acid receptor 1 (FFAR1/GPR40) antagonist that inhibits GPR40-mediated Ca2+ elevations stimulated by linoleic, oleic, palmitoleic, and lauric acid ( and 10006626, respectively) with IC50 values of 6.28, 5.96, 7.07, and 4.58 µM, respectively. At 10 mg/kg, it has been shown to inhibit glucose-stimulated insulin secretion, to reduce blood insulin levels, to improve insulin sensitivity, and to decrease the rate of pancreatic β-cell apoptosis in obese diabetic db/db mice.
DC-260126 is a FFA1 (GPR40) antagonist.
DC-260126 is a FFA1 (GPR40) antagonist.
Brand Name:
Vulcanchem
CAS No.:
346692-04-4
VCID:
VC0525145
InChI:
InChI=1S/C16H18FNO2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4H2,1H3
SMILES:
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F
Molecular Formula:
C16H18FNO2S
Molecular Weight:
307.4 g/mol
DC260126
CAS No.: 346692-04-4
Cat. No.: VC0525145
Molecular Formula: C16H18FNO2S
Molecular Weight: 307.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | DC260126 is a free fatty acid receptor 1 (FFAR1/GPR40) antagonist that inhibits GPR40-mediated Ca2+ elevations stimulated by linoleic, oleic, palmitoleic, and lauric acid ( and 10006626, respectively) with IC50 values of 6.28, 5.96, 7.07, and 4.58 µM, respectively. At 10 mg/kg, it has been shown to inhibit glucose-stimulated insulin secretion, to reduce blood insulin levels, to improve insulin sensitivity, and to decrease the rate of pancreatic β-cell apoptosis in obese diabetic db/db mice. DC-260126 is a FFA1 (GPR40) antagonist. |
|---|---|
| CAS No. | 346692-04-4 |
| Molecular Formula | C16H18FNO2S |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | N-(4-butylphenyl)-4-fluorobenzenesulfonamide |
| Standard InChI | InChI=1S/C16H18FNO2S/c1-2-3-4-13-5-9-15(10-6-13)18-21(19,20)16-11-7-14(17)8-12-16/h5-12,18H,2-4H2,1H3 |
| Standard InChI Key | CNGHPXKWPGIDSK-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
| Canonical SMILES | CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F |
| Appearance | Solid powder |
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